4,4-Dimethyl-3-oxo-2-[(4-phenylpiperazin-1-yl)methylidene]pentanenitrile 4,4-Dimethyl-3-oxo-2-[(4-phenylpiperazin-1-yl)methylidene]pentanenitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15740387
InChI: InChI=1S/C18H23N3O/c1-18(2,3)17(22)15(13-19)14-20-9-11-21(12-10-20)16-7-5-4-6-8-16/h4-8,14H,9-12H2,1-3H3
SMILES:
Molecular Formula: C18H23N3O
Molecular Weight: 297.4 g/mol

4,4-Dimethyl-3-oxo-2-[(4-phenylpiperazin-1-yl)methylidene]pentanenitrile

CAS No.:

Cat. No.: VC15740387

Molecular Formula: C18H23N3O

Molecular Weight: 297.4 g/mol

* For research use only. Not for human or veterinary use.

4,4-Dimethyl-3-oxo-2-[(4-phenylpiperazin-1-yl)methylidene]pentanenitrile -

Specification

Molecular Formula C18H23N3O
Molecular Weight 297.4 g/mol
IUPAC Name 4,4-dimethyl-3-oxo-2-[(4-phenylpiperazin-1-yl)methylidene]pentanenitrile
Standard InChI InChI=1S/C18H23N3O/c1-18(2,3)17(22)15(13-19)14-20-9-11-21(12-10-20)16-7-5-4-6-8-16/h4-8,14H,9-12H2,1-3H3
Standard InChI Key VJGONQMEEXXWOS-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C(=O)C(=CN1CCN(CC1)C2=CC=CC=C2)C#N

Introduction

4,4-Dimethyl-3-oxo-2-[(4-phenylpiperazin-1-yl)methylidene]pentanenitrile is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by its pentanenitrile backbone, which includes a ketone group and a piperazine moiety, specifically a 4-phenylpiperazin-1-yl group. The presence of these functional groups suggests potential interactions with biological targets, making it an interesting subject for further research.

Synthesis

The synthesis of 4,4-Dimethyl-3-oxo-2-[(4-phenylpiperazin-1-yl)methylidene]pentanenitrile typically involves multiple steps, including the formation of the piperazine ring and subsequent modifications. Common reagents used in its synthesis include base catalysts like sodium hydroxide and solvents such as ethanol or dimethyl sulfoxide. The reaction conditions, including temperature, time, and concentration, must be optimized to achieve high yields and purity.

Biological Activity and Potential Applications

Compounds containing piperazine derivatives often exhibit significant pharmacological properties, particularly in the central nervous system. The presence of the 4-phenylpiperazin-1-yl group in 4,4-Dimethyl-3-oxo-2-[(4-phenylpiperazin-1-yl)methylidene]pentanenitrile suggests potential interactions with biological targets, which could be leveraged in medicinal chemistry for developing new therapeutic agents.

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
1-(4-Fluorophenyl)piperazinePiperazine ring with fluorine substitutionAntidepressant
1-(Phenyl)piperazineSimple phenyl substitution on piperazineAntipsychotic
1-(Naphthalenesulfonyl)piperazineSulfonamide group additionAntitumor activity
4,4-Dimethyl-3-oxo-2-[(4-phenylpiperazin-1-yl)methylidene]pentanenitrilePentanenitrile backbone with ketone and piperazine moietyPotential biological activity due to piperazine and ketone groups

Research Findings and Future Directions

While specific biological activity data for 4,4-Dimethyl-3-oxo-2-[(4-phenylpiperazin-1-yl)methylidene]pentanenitrile is limited, its structural features suggest potential applications in medicinal chemistry. Further research is needed to fully explore its biological activity and to develop derivatives that could enhance its efficacy or selectivity towards specific biological targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator